4-(Aminomethyl)-3-phenylbutyric acid hydrochloride
Overview
Description
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride typically involves the reaction of 3-phenylbutyric acid with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including crystallization and filtration to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Reduction reactions can convert it into primary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
Oxidation products: Ketones or aldehydes
Reduction products: Primary amines
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential effects on neurotransmitter systems, particularly GABAergic pathways
Medicine: Investigated for its potential therapeutic effects in neurological disorders, including anxiety and epilepsy
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-phenylbutyric acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA analog, modulating the activity of GABAergic neurons and influencing neurotransmission. The molecular targets include:
GABA receptors: Enhancing inhibitory neurotransmission
Ion channels: Modulating ion flow across neuronal membranes
Comparison with Similar Compounds
4-(Aminomethyl)-3-phenylbutyric acid hydrochloride can be compared with other GABA analogs and derivatives:
Gabapentin: Similar in structure but with different pharmacological properties
Pregabalin: Another GABA analog with distinct therapeutic applications
Baclofen: A GABA receptor agonist used in the treatment of spasticity
Uniqueness
Structural features: The presence of both an aminomethyl and phenyl group provides unique chemical properties
Pharmacological profile: Distinct interactions with GABA receptors and potential therapeutic applications
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its therapeutic potential and mechanisms of action.
Properties
IUPAC Name |
5-amino-3-phenylpentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSHJYQXTRZQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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